molecular formula C15H12N4OS B12180662 4-phenyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

4-phenyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B12180662
M. Wt: 296.3 g/mol
InChI Key: CYGCAZQUEWFPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a thiadiazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using phenylboronic acid and a suitable halogenated thiadiazole intermediate.

    Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be attached through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with a pyridin-3-ylmethyl halide.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridin-3-ylmethyl groups, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives of the phenyl and pyridin-3-ylmethyl groups.

    Reduction: Reduced carboxamide derivatives.

    Substitution: Substituted thiadiazole derivatives with various nucleophiles.

Scientific Research Applications

4-Phenyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammation and cancer.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, infections, and cancer.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved could include inhibition of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators.

Comparison with Similar Compounds

    4-Phenyl-1,2,3-thiadiazole-5-carboxamide: Lacks the pyridin-3-ylmethyl group, which may result in different biological activities.

    N-(Pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide: Lacks the phenyl group, potentially altering its pharmacological profile.

Uniqueness: 4-Phenyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of both the phenyl and pyridin-3-ylmethyl groups, which may confer enhanced biological activity and specificity compared to its analogs.

Properties

Molecular Formula

C15H12N4OS

Molecular Weight

296.3 g/mol

IUPAC Name

4-phenyl-N-(pyridin-3-ylmethyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C15H12N4OS/c20-15(17-10-11-5-4-8-16-9-11)14-13(18-19-21-14)12-6-2-1-3-7-12/h1-9H,10H2,(H,17,20)

InChI Key

CYGCAZQUEWFPJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.